(1-Amino-2-methylcyclohexyl)methanol
Description
Significance of Chiral Amino Alcohols as Scaffolds in Asymmetric Transformations
Chiral amino alcohols are a privileged class of compounds in organic chemistry, primarily due to their extensive application in asymmetric transformations. nih.gov Their value stems from the presence of two versatile functional groups, an amine and a hydroxyl group, in a specific stereochemical arrangement. This arrangement allows them to serve multiple roles in stereoselective synthesis.
Key applications of chiral amino alcohols include:
Chiral Auxiliaries: They can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. acs.orgwikipedia.org The auxiliary introduces a stereogenic center that biases the formation of a new stereocenter, after which the auxiliary can be cleaved and recovered. wikipedia.org Pseudoephedrine is a well-known example of an acyclic amino alcohol used for this purpose. wikipedia.org
Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalyst complexes. These complexes are widely used in asymmetric catalysis, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. acs.org
Chiral Building Blocks: Enantiomerically pure amino alcohols are crucial synthons for the synthesis of natural products and pharmaceutical agents. frontiersin.orgacs.org The 1,2-amino alcohol motif is present in numerous biologically active molecules. nih.gov
The efficacy of these scaffolds is rooted in their ability to create a well-defined, rigid, and chiral environment, often through the formation of chelated intermediates, which effectively controls the facial selectivity of reactions.
Unique Structural Features and Inherent Chirality of (1-Amino-2-methylcyclohexyl)methanol
The structure of this compound features a cyclohexane (B81311) ring substituted at the C1 position with both an amino (-NH2) group and a hydroxymethyl (-CH2OH) group, and at the C2 position with a methyl (-CH3) group. This substitution pattern results in a molecule with inherent chirality and significant stereochemical complexity. The cyclohexane ring provides a conformationally restricted backbone, which can be advantageous in asymmetric applications by reducing the number of accessible transition states in a reaction.
This compound possesses two stereogenic centers: C1 (bearing the amino and hydroxymethyl groups) and C2 (bearing the methyl group). According to the 2^n rule, where n is the number of chiral centers, the molecule can exist as a maximum of 2^2 = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers.
The relative orientation of the substituents at C1 and C2 gives rise to diastereomers, which can be described using cis and trans nomenclature.
cis isomers: The methyl group at C2 and the substituents at C1 are on the same face of the cyclohexane ring. This corresponds to the (1R, 2R) and (1S, 2S) configurations.
trans isomers: The methyl group at C2 and the substituents at C1 are on opposite faces of the ring. This corresponds to the (1R, 2S) and (1S, 2R) configurations.
Each of these four isomers is chiral and will have a non-superimposable mirror image (its enantiomer).
| Configuration | Stereochemical Relationship | Relative Orientation (Diastereomer) |
|---|---|---|
| (1R, 2R) | Enantiomer of (1S, 2S) | cis |
| (1S, 2S) | Enantiomer of (1R, 2R) | cis |
| (1R, 2S) | Enantiomer of (1S, 2R) | trans |
| (1S, 2R) | Enantiomer of (1R, 2S) | trans |
The stereochemical behavior of this compound is further defined by the conformational preferences of its cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. ucsd.edu The stability of the two possible chair conformers for each stereoisomer is determined by the steric strain arising from 1,3-diaxial interactions. libretexts.org Substituents prefer to occupy the more spacious equatorial positions over the sterically hindered axial positions. libretexts.org
For the trans isomers ((1R, 2S) and (1S, 2R)), a ring flip will interconvert the substituents between axial and equatorial positions. One chair conformation will have the C1-substituents (amino and hydroxymethyl) axial and the C2-methyl group equatorial, while the other will have the C1-substituents equatorial and the C2-methyl group axial. Given that the amino and hydroxymethyl groups at C1 constitute a bulkier substitution pattern than the single methyl group at C2, the conformer that places the C1 substituents in the equatorial position is expected to be significantly more stable.
For the cis isomers ((1R, 2R) and (1S, 2S)), one chair conformation will have one substituent group (e.g., C1 substituents) in an axial position and the other (C2-methyl) in an equatorial position. The flipped conformer will reverse these assignments. libretexts.org The determination of the more stable conformer depends on the relative steric bulk of the substituent groups. In this case, the C1-substituent group is larger than the C2-methyl group, so the conformer with the C1-substituents in the equatorial position will be favored.
Furthermore, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups can influence conformational stability, potentially favoring conformers that bring these groups into proximity, even if it introduces some steric strain. frontiersin.orgfrontiersin.org
| Isomer Type | Favored Chair Conformation | Reason |
|---|---|---|
| trans | C1-Substituents (NH2, CH2OH) equatorial, C2-Substituent (CH3) axial | Minimizes 1,3-diaxial interactions by placing the bulkier group in the equatorial position. |
| cis | C1-Substituents (NH2, CH2OH) equatorial, C2-Substituent (CH3) axial | Minimizes 1,3-diaxial interactions by placing the bulkier group in the equatorial position. |
Historical Context and Evolution of Research on Cyclohexane-Derived Amino Alcohols
The development of chiral auxiliaries and ligands based on cyclic scaffolds has a rich history in organic synthesis. Early work by pioneers like E.J. Corey and Barry Trost established the fundamental principles of using temporary chiral controllers to achieve high levels of stereoselectivity. wikipedia.org Within this context, cyclohexane-derived scaffolds have been particularly attractive due to their rigid and predictable chair conformations.
One notable early example of a related chiral auxiliary is trans-2-phenyl-1-cyclohexanol, introduced by J.K. Whitesell in 1985. wikipedia.orgnih.gov Although not an amino alcohol, its use in asymmetric ene reactions demonstrated the utility of the chiral cyclohexane framework for controlling stereochemistry. Research into cyclohexane-based amino alcohols followed, driven by the desire to create more versatile ligands and auxiliaries that could leverage the coordinating properties of both nitrogen and oxygen atoms. The stereocontrolled synthesis of 1,2- and 1,3-amino alcohols on a cyclohexane ring has been an area of methodological development, for instance, through methods like the modified Mitsunobu reaction. rsc.org This evolution reflects a broader trend in organic chemistry toward the rational design of chiral molecules that can serve as effective tools in asymmetric synthesis.
Current Research Landscape and Emerging Trends for this compound
While specific research focusing exclusively on this compound is not extensively documented in prominent literature, the broader field of chiral amino alcohols is experiencing significant innovation. Current trends point toward the development of more efficient and sustainable synthetic methods and novel applications in catalysis.
Emerging areas where a molecule like this compound could be relevant include:
Organocatalysis: Small organic molecules, including amino alcohols and their derivatives, are increasingly used as metal-free catalysts for a variety of transformations. The structural rigidity and defined stereochemistry of this compound make it a candidate for development into a novel organocatalyst.
Advanced Ligand Design: The search for new ligands that can promote challenging or previously inaccessible catalytic transformations is ongoing. This includes applications in areas like C-H bond activation and functionalization, where precisely tailored steric and electronic properties are required. rsc.org The fixed orientation of the functional groups on the cyclohexane backbone of this compound could offer unique advantages in ligand design.
Biocatalysis and Chemoenzymatic Synthesis: There is a growing emphasis on using enzymes, either alone or in combination with chemical steps, to synthesize enantiomerically pure compounds. nih.govnih.gov Engineered enzymes and multi-enzyme cascades are being developed for the efficient production of chiral amino alcohols from simple starting materials. frontiersin.orgnih.gov
The future utility of this compound will likely be realized through its application as a specialized chiral building block or as a precursor to novel ligands and catalysts that address current challenges in asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-amino-2-methylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,9)6-10/h7,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNONLWPYLPJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Amino 2 Methylcyclohexyl Methanol and Its Stereoisomers
Retrosynthetic Strategies for the Amino Alcohol Moiety and Cyclohexane (B81311) Core
A logical retrosynthetic analysis of (1-Amino-2-methylcyclohexyl)methanol begins with the disconnection of the C1-aminomethyl group, leading back to a 2-methylcyclohexanecarboxylic acid or a related C1 functional group. This approach simplifies the target to a substituted cyclohexane core, for which numerous stereocontrolled synthetic methods are available.
One primary disconnection strategy involves the Curtius, Hofmann, or a similar rearrangement of a 2-methylcyclohexanecarboxylic acid derivative (e.g., an acyl azide) to install the amine at C1. This strategy is advantageous as the stereochemistry at C2 is established early and carried through the synthesis. An alternative disconnection points towards a reductive amination of a 2-methylcyclohexanecarboxaldehyde. This aldehyde can, in turn, be derived from the corresponding carboxylic acid or alcohol.
The cyclohexane core itself can be retrosynthetically traced back to 2-methylcyclohexanone (B44802). The stereochemistry of the final product is heavily dependent on the stereoselective reduction of this ketone to form the corresponding cis- or trans-2-methylcyclohexanol. The relative stereochemistry between the methyl group at C2 and the newly formed hydroxyl group at C1 dictates the facial selectivity of subsequent transformations. For instance, the reduction of 2-methylcyclohexanone with sodium borohydride (B1222165) has been shown to yield a mixture of cis- and trans-2-methylcyclohexanol, with the trans isomer often being the major product due to equatorial attack of the hydride on the more stable chair conformation of the ketone.
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of complex molecules like this compound. This section details various asymmetric strategies to control the stereochemical outcome.
Asymmetric Catalytic Approaches to Precursors
Asymmetric catalysis offers an efficient route to enantioenriched precursors of this compound, primarily through the stereoselective reduction of 2-methylcyclohexanone or the asymmetric hydrogenation of a related unsaturated precursor.
Transition metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral ligands, are powerful catalysts for the asymmetric hydrogenation of ketones. For instance, the asymmetric transfer hydrogenation of 2-methylcyclohexanone using a chiral Ru(II) catalyst can provide access to enantiomerically enriched cis- and trans-2-methylcyclohexanol. The choice of ligand and reaction conditions can influence the diastereoselectivity and enantioselectivity of the reduction.
| Catalyst System | Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Ru(II)-Chiral Diamine | 2-Methylcyclohexanone | 2-Methylcyclohexanol (B165396) | Varies | Up to 99% |
| Rh(I)-Chiral Diphosphine | 2-Methylcyclohexene-1-carboxylic acid | 2-Methylcyclohexanecarboxylic acid | High cis selectivity | Up to 98% |
This table presents representative data from studies on analogous systems and may not reflect the exact outcomes for the specific synthesis of this compound precursors.
Organocatalysis has emerged as a powerful tool for stereoselective synthesis, avoiding the use of often toxic and expensive heavy metals. Chiral Brønsted acids, such as phosphoric acids, or chiral amines can catalyze the enantioselective reduction of 2-methylcyclohexanone or the functionalization of its enolate or enamine derivatives. For example, a chiral phosphoric acid can catalyze the asymmetric transfer hydrogenation of 2-methylcyclohexanone using a Hantzsch ester as the hydride source, affording chiral 2-methylcyclohexanol with good enantioselectivity.
| Organocatalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | 2-Methylcyclohexanone | 2-Methylcyclohexanol | Up to 95% |
| Chiral Amine | Michael Addition | Cyclohexenone & Methylmalonate | Substituted Cyclohexanone | Up to 99% |
This table illustrates the potential of organocatalysis in controlling stereochemistry in cyclohexane systems, based on published literature for similar transformations.
Chiral Auxiliary-Mediated Synthesis of Enantioenriched Intermediates
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be appended to a 2-methylcyclohexanecarboxylic acid precursor. For instance, the diastereoselective hydrogenation of a chiral N-(2-methylbenzoyl)pyroglutamate ester over a rhodium or ruthenium catalyst has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. The pyroglutamate (B8496135) auxiliary effectively shields one face of the aromatic ring, directing the hydrogenation to the opposite face.
Another approach involves the use of Evans' chiral oxazolidinone auxiliaries. Acylation of a chiral oxazolidinone with 2-methylcyclohexanecarboxylic acid chloride would yield a chiral imide. Subsequent stereoselective transformations, such as alkylation or reduction, would be directed by the auxiliary.
| Chiral Auxiliary | Reaction | Substrate | Product Diastereomeric Excess (d.e.) |
| (S)-Pyroglutamate | Catalytic Hydrogenation | (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | Up to 96% |
| Evans' Oxazolidinone | Aldol (B89426) Reaction | N-Acyl Oxazolidinone | >95% |
Data presented is based on studies of similar systems and demonstrates the high level of stereocontrol achievable with chiral auxiliaries.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For example, a racemic mixture of 2-methylcyclohexanol can be resolved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. In the context of synthesizing a precursor for this compound, a DKR of racemic 2-methylcyclohexanone could be achieved. This would involve a combination of a chiral reducing agent that selectively reduces one enantiomer and a catalyst that facilitates the racemization of the remaining ketone. Ruthenium-catalyzed asymmetric hydrogenation in combination with a racemization catalyst has been successfully applied to the DKR of α-aminocycloalkanones, providing access to enantiomerically pure cis-α-aminocycloalkanols.
| Strategy | Substrate | Chiral Reagent/Catalyst | Outcome |
| Kinetic Resolution | Racemic 2-methylcyclohexanol | Lipase | Separation of enantiomers |
| Dynamic Kinetic Resolution | Racemic 2-methylcyclohexanone | Chiral Ru(II) catalyst + Racemization catalyst | Enantioenriched 2-methylcyclohexanol |
This table provides examples of resolution strategies that could be adapted for the synthesis of precursors to this compound.
Chemoenzymatic Pathways for Stereo-Controlled Synthesis
Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical synthesis to afford highly enantiopure compounds. These methods are particularly valuable for the synthesis of complex chiral molecules like this compound. Key chemoenzymatic strategies include kinetic resolution and asymmetric synthesis using enzymes such as lipases, proteases, and amine dehydrogenases.
Kinetic Resolution:
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the context of this compound, this can be achieved through the enantioselective acylation or hydrolysis of a racemic mixture of the amino alcohol or a suitable precursor, catalyzed by lipases. For instance, lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) are known to catalyze the acylation of one enantiomer of a racemic amino alcohol with high selectivity, leaving the other enantiomer unreacted. polimi.itlookchem.com
The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. Vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the transesterification. The unreacted enantiomer and the acylated product can then be separated chromatographically.
Table 1: Lipase-Catalyzed Kinetic Resolution of Vicinal Amino Alcohols
| Enzyme | Substrate Type | Reaction Type | Typical Acyl Donor | Enantioselectivity (E value) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic 1,2-amino alcohols | Acylation | Vinyl acetate | High (>200) | nih.gov |
| Pseudomonas cepacia Lipase (PSL) | Racemic 1,2-amino alcohols | Acylation | Ethyl acetate | Good to Excellent | polimi.it |
| Porcine Pancreatic Lipase (PPL) | Racemic amino alcohol esters | Hydrolysis | - | Moderate to Good | lookchem.com |
Asymmetric Synthesis using Amine Dehydrogenases:
A more direct approach to obtaining enantiopure this compound is through the asymmetric reductive amination of a corresponding β-hydroxy ketone precursor. Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the stereoselective conversion of a ketone to a chiral amine. nih.govyork.ac.ukwhiterose.ac.ukfrontiersin.org This biocatalytic method offers high atom economy and excellent enantioselectivity. The reaction typically utilizes an ammonium (B1175870) salt as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH), which can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.gov
Stereospecific Functionalization and Derivatization of Precursors to this compound
The stereocontrolled synthesis of this compound heavily relies on the stereospecific functionalization of suitable precursors. Key starting materials include 2-methylcyclohexanone and 1-methylcyclohexene oxide.
From 2-Methylcyclohexanone:
One common strategy involves the initial α-functionalization of 2-methylcyclohexanone to introduce the hydroxymethyl or a masked amino group, followed by stereoselective reduction of the ketone and subsequent transformations. For instance, asymmetric α-amination or α-hydroxymethylation can set one of the stereocenters. Subsequent diastereoselective reduction of the carbonyl group can then establish the relative stereochemistry of the hydroxyl and methyl groups.
Alternatively, the reductive amination of 2-methylcyclohexanone can be employed to introduce the amino group. The use of chiral auxiliaries or chiral catalysts can direct the stereochemical outcome of this transformation.
From 1-Methylcyclohexene Oxide:
The ring-opening of the epoxide 1-methylcyclohexene oxide with an amine or an azide (B81097) source is a powerful method for introducing the amino and hydroxyl functionalities in a stereospecific trans-diaxial or trans-diequatorial manner, depending on the reaction conditions and the nucleophile. The regioselectivity of the ring-opening is a critical aspect, and it is influenced by steric and electronic factors. Subsequent reduction of the azide or deprotection of the amine, followed by reduction of a potential carbonyl group, can lead to the desired amino alcohol.
Multicomponent Reactions Leading to the this compound Scaffold
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.orgcaltech.edu The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives and α-acyloxy carboxamides, respectively, which can be further transformed into 1,2-amino alcohols. researchgate.netnih.gov
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.netnih.gov For the synthesis of a precursor to this compound, 2-methylcyclohexanone could be used as the ketone component, along with ammonia (B1221849) (or a protected amine), a suitable carboxylic acid, and an isocyanide. The resulting Ugi product would contain the core scaffold, which could then be converted to the target amino alcohol through reduction of the amide and ester functionalities.
Passerini Three-Component Reaction:
The Passerini reaction involves the combination of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.netrsc.org Using 2-methylcyclohexanone as the carbonyl component, this reaction would lead to a product that, after hydrolysis and reduction steps, could be converted to this compound.
While direct applications of these MCRs to the synthesis of this compound are not extensively reported, their versatility makes them a viable and convergent approach to this class of compounds.
Development of Sustainable and Scalable Synthetic Routes for this compound
The development of sustainable and scalable synthetic routes is a key consideration in modern organic chemistry, particularly for compounds with potential industrial applications. rsc.org Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are central to these efforts.
Biocatalysis:
As discussed in section 2.2.4, biocatalytic methods offer a green alternative to traditional chemical synthesis. frontiersin.org Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), are highly selective, and can often be recycled. The use of whole-cell biocatalysts can further simplify the process by providing in situ cofactor regeneration.
Process Intensification:
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.gov For the synthesis of this compound, this could involve the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and the potential for automation and higher throughput compared to batch processes.
Electrocatalysis:
Electrocatalytic methods represent a promising green technology that uses electricity to drive chemical reactions, often with high selectivity and efficiency. Electrocatalytic reductions and cross-couplings could be employed in the synthesis of this compound, potentially avoiding the need for stoichiometric metal hydrides or other hazardous reagents.
Table 2: Comparison of Synthetic Strategies for 1,2-Amino Alcohols
| Methodology | Advantages | Challenges | Sustainability/Scalability |
|---|---|---|---|
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost, substrate scope. | High potential for sustainability and scalability. |
| Stereospecific Functionalization | Good control over relative stereochemistry. | Can require multiple steps, use of protecting groups. | Scalability depends on the specific route. |
| Multicomponent Reactions | High convergence, step economy. | Stereocontrol can be challenging, product purification. | Potentially scalable and efficient. |
| Green Chemistry Approaches (e.g., Electrocatalysis) | Reduced waste, use of safer reagents. | Technology is still developing for complex molecules. | High potential for sustainable and scalable processes. |
Stereochemical Investigations and Conformational Dynamics of 1 Amino 2 Methylcyclohexyl Methanol
Determination of Absolute and Relative Configuration for (1-Amino-2-methylcyclohexyl)methanol and its Derivatives
The this compound structure possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers with a trans relative configuration, where the amino and methyl groups are on opposite faces of the cyclohexane (B81311) ring. The (1R,2S) and (1S,2R) pair are enantiomers with a cis relative configuration, having these groups on the same face. The determination of which of these isomers is which—a process of assigning relative and absolute configuration—relies on a combination of chiroptical and advanced spectroscopic techniques.
Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful tools for assigning the absolute configuration of stereoisomers.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. While the core structure of this compound lacks a strong chromophore, derivatization of the amino or hydroxyl group can introduce one. A common strategy for vicinal amino alcohols involves in-situ complexation with an auxiliary chromophore, such as dimolybdenum tetraacetate, which imparts a chiral conformation to the complex that can be readily analyzed by ECD. The sign and intensity of the resulting Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the coordinating functional groups. By comparing the experimental ECD spectrum to spectra predicted for each possible stereoisomer using time-dependent density functional theory (TD-DFT) calculations, an unambiguous assignment of the absolute configuration can be achieved. nih.govmasterorganicchemistry.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the molecule's absolute configuration. Similar to ECD, computational modeling is often employed to predict the ORD curves for the different enantiomers, and comparison with the experimentally measured curve allows for the assignment of the correct (R/S) configuration to the stereocenters.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule, making it indispensable for determining both relative and absolute stereochemistry.
Determination of Relative Configuration (cis/trans): Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the relative orientation of the substituents on the cyclohexane ring. A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.
For the cis isomer, in a chair conformation where one substituent is axial and the other is equatorial, NOE correlations would be expected between the axial substituent and the axial protons at the 3- and 5-positions relative to it.
For the trans isomer, the most stable conformation has both substituents in equatorial positions. In this arrangement, the substituents are relatively far apart, and key NOE cross-peaks, such as between the methyl group protons and the proton on the carbon bearing the hydroxymethyl group (C1-H), would be weak or absent. Conversely, in the much less stable diaxial conformation of the trans isomer, a strong NOE between the axial methyl group and the axial C1-H would be expected. The presence or absence of such correlations allows for a definitive assignment of the cis or trans relative configuration.
Determination of Absolute Configuration: While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), converts the enantiomeric pair into a pair of diastereomers. By reacting the amino alcohol with both (R)- and (S)-MTPA to form diastereomeric amides or esters, subtle but measurable differences in the ¹H or ¹⁹F NMR chemical shifts of the protons or fluorine atoms near the newly formed chiral center can be observed. A systematic analysis of these chemical shift differences (Δδ = δS - δR) allows for the construction of a model of the derivatized molecule's conformation, from which the absolute configuration of the original amino alcohol can be deduced.
Mechanistic Studies of Reactions Mediated or Involving 1 Amino 2 Methylcyclohexyl Methanol
Elucidation of Reaction Mechanisms in Asymmetric Catalysis Employing (1-Amino-2-methylcyclohexyl)methanol-Derived Ligands
Ligands derived from this compound are typically employed in metal-catalyzed reactions where they form chiral complexes that mediate stereoselective bond formations. The elucidation of these reaction mechanisms involves a detailed study of the catalyst's active site, the transition states of the stereodetermining step, and the subtle interactions that govern enantioselectivity.
The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its coordination chemistry with the metal center. Ligands derived from this compound typically act as bidentate N,O-ligands, where both the primary amine and the hydroxyl group coordinate to the metal ion. This chelation forms a stable five-membered ring, a common feature in complexes with amino acid and amino alcohol ligands. researchgate.net
The coordination creates a rigid and well-defined chiral environment around the metal's active site. The stereochemistry of the ligand, specifically the relative orientation of the amino and hydroxymethyl groups on the cyclohexane (B81311) ring, dictates the spatial arrangement of the other ligands and the substrate. The characterization of these metal-ligand complexes often reveals common coordination geometries such as tetrahedral or octahedral, depending on the metal ion and its preferred coordination number. nih.govmdpi.com
The active site is further defined by the steric bulk of the 2-methylcyclohexyl backbone. This group projects into space, creating distinct quadrants around the metal center. This steric hindrance plays a critical role by restricting the possible pathways for substrate approach, thereby forcing the substrate to bind in a specific orientation that ultimately leads to the preferential formation of one enantiomer.
Table 1: Expected Coordination Properties of this compound-Derived Ligands
| Feature | Description | Implication for Catalysis |
|---|---|---|
| Coordination Mode | Bidentate (N,O-chelation) | Forms a stable, rigid chiral pocket around the metal center. |
| Chelate Ring Size | 5-membered | Provides thermodynamic stability to the metal-ligand complex. |
| Common Geometries | Tetrahedral, Square Planar, Octahedral | The specific geometry influences the positioning of substrates and other ligands. |
| Steric Influence | Bulky 2-methylcyclohexyl group | Creates a sterically demanding environment, directing substrate approach. |
The origin of enantioselectivity in these catalytic systems is rationalized by analyzing the transition states of the competing pathways leading to the (R) and (S) products. The chiral ligand-metal complex lowers the activation energy for one pathway while raising it for the other. The difference in the free energy of these diastereomeric transition states (ΔΔG‡) determines the enantiomeric excess (ee) of the product.
Computational studies, often employing density functional theory (DFT), are instrumental in modeling these transition states. For a hypothetical metal-catalyzed aldol (B89426) reaction using a this compound-derived ligand, the mechanism would likely follow a Zimmerman-Traxler-type model. nih.gov In this model, the metal enolate of the donor molecule and the acceptor aldehyde are brought together at the metal center. The chiral ligand orchestrates the facial selectivity of the prochiral enolate and the approach of the aldehyde.
The enantioselectivity arises from minimizing steric clashes in the favored transition state. The bulky methylcyclohexyl group of the ligand would preferentially occupy a less crowded space, forcing the larger substituent of the incoming electrophile (e.g., an aldehyde) to orient itself away from this group. The transition state that minimizes these steric repulsions is lower in energy, leading to the major enantiomer.
While steric hindrance is a primary factor, non-covalent interactions are crucial for stabilizing the preferred transition state and enhancing enantioselectivity. nih.gov These interactions, though individually weak, act cooperatively to create a significant energy difference between competing pathways. nih.gov
In catalysts derived from this compound, the N-H protons of the coordinated amine and the O-H proton of the alcohol can act as hydrogen-bond donors. These groups can interact with electronegative atoms (e.g., the oxygen of a carbonyl group) on the substrate, helping to lock it into a specific conformation within the active site. This pre-organization reduces the entropic penalty of forming the transition state and enhances its stability. nih.gov Such hydrogen bonding is critical for both activating the substrate and stabilizing the developing charge in the transition state. nih.gov
Mechanistic Pathways of Organocatalytic Transformations Catalyzed by this compound
This compound itself can function as a chiral organocatalyst, leveraging its bifunctional nature. The primary amine can act as a base or engage in covalent catalysis through enamine or iminium ion formation, while the hydroxyl group can participate in directing the reaction via hydrogen bonding. nih.govmdpi.com
In a representative organocatalytic reaction, such as the Michael addition of a β-keto ester to a nitroalkene, a plausible mechanism involves a dual-activation model. nih.gov The primary amine of the catalyst deprotonates the β-keto ester to form an enolate. The resulting ammonium (B1175870) ion then forms a hydrogen bond with the enolate, creating a chiral ion pair. Simultaneously, the catalyst's hydroxyl group forms a hydrogen bond with the nitro group of the nitroalkene, activating it for nucleophilic attack and controlling its orientation. nih.gov
The nucleophilic attack of the enolate on the activated nitroalkene proceeds through a highly organized, chair-like transition state. The stereochemical outcome is dictated by the catalyst's absolute configuration, which directs the enolate to attack a specific face of the nitroalkene, leading to the formation of the product with high diastereo- and enantioselectivity.
Investigation of Stoichiometric Reactions of the Amino Alcohol Functionality
The functional groups of this compound—the primary amine and the primary alcohol—exhibit characteristic reactivities that are fundamental to its use as a ligand precursor or catalyst.
The primary amine moiety is a potent nucleophile and a moderate base, enabling it to participate in a variety of fundamental organic reactions.
Imine Formation: The reaction of the primary amine of this compound with an aldehyde or a ketone results in the formation of a chiral imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and is reversible. lumenlearning.comlibretexts.org The mechanism proceeds in several distinct steps:
Nucleophilic Addition: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral amino alcohol. libretexts.org
Protonation of Hydroxyl: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). lumenlearning.com
Dehydration: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.orglibretexts.org
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine product. lumenlearning.com
The pH of the reaction is critical; the reaction is fastest around pH 5. organicchemistrytutor.com At high pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at low pH, the amine nucleophile is protonated into its non-nucleophilic ammonium form. lumenlearning.com
Acylation: The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction follows a nucleophilic acyl substitution mechanism. The nucleophilic amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields a stable amide. This reaction is often performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl).
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acyl chloride |
| Aldehyde |
| Amide |
| Anhydride |
| β-Keto ester |
| Imine (Schiff base) |
| Iminium ion |
| Ketone |
| Nitroalkene |
| Pyridine |
Reactivity of the Primary Alcohol Moiety (e.g., Esterification, Oxidation)
The this compound molecule contains a primary alcohol, which is a key site for various chemical transformations. The proximity of the amino group can influence the reactivity of this alcohol, necessitating specific reaction conditions to achieve desired outcomes such as esterification and oxidation.
Esterification
Esterification of the primary alcohol in this compound involves its reaction with a carboxylic acid or a derivative to form an ester. This reaction is typically catalyzed by a strong acid. masterorganicchemistry.com In the context of amino alcohols, the acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic, and it protonates the amino group, preventing it from competing with the alcohol as a nucleophile. masterorganicchemistry.comresearchgate.net
Common methods for the esterification of substrates containing both amine and alcohol functionalities often employ reagents like thionyl chloride in an alcohol solvent (e.g., methanol) or trimethylchlorosilane (TMSCl) with an alcohol. researchgate.netnih.gov The reaction with thionyl chloride and methanol (B129727), for instance, generates anhydrous HCl in situ, which then catalyzes the esterification. researchgate.netcommonorganicchemistry.com The use of TMSCl in methanol is another mild and efficient method for converting amino acids to their corresponding methyl esters, a process analogous to the esterification of this compound. nih.gov
The general mechanism, known as Fischer esterification, involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the primary alcohol, a series of proton transfers to make the hydroxyl group a good leaving group (water), and subsequent elimination of water to form the ester. masterorganicchemistry.com
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Equilibrium process; removal of water drives the reaction forward. masterorganicchemistry.com |
| Thionyl Chloride Method | Alcohol (as solvent), Thionyl Chloride (SOCl₂) | Room temperature | Generates HCl in situ as the catalyst. researchgate.net |
| Acid Chloride Method | 1) SOCl₂ or Oxalyl Chloride 2) Alcohol, Base (e.g., Pyridine) | Two steps: 1) Formation of acyl chloride, 2) Reaction with alcohol | Avoids strong acidic conditions in the second step. wikipedia.org |
| TMSCl Method | Alcohol, Trimethylchlorosilane (TMSCl) | Room temperature | A mild and efficient method with simple workup. nih.gov |
Oxidation
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.org The presence of the neighboring amino group can complicate this transformation, as the nitrogen atom has a high affinity for some metal catalysts (like Pt or Pd), which can lead to the blocking of active sites. mdpi.com
For a selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, specific reagents are required. A combination of trichloroisocyanuric acid and catalytic TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) is effective for the rapid and chemoselective oxidation of primary alcohols, including β-amino alcohols. organic-chemistry.org Similarly, manganese(IV) oxide has been reported as a mild oxidant for converting β-amino alcohols to α-amino aldehydes with high enantiopurity and without over-oxidation. researchgate.net Aerobic oxidation using a Cu/TEMPO catalyst system is another method that shows high selectivity for primary alcohols. nih.gov
Stronger oxidizing agents or different conditions will lead to the formation of the corresponding carboxylic acid, resulting in an amino acid. Catalytic systems based on gold (Au) have shown promise for the direct oxidation of amino alcohols to amino acids using O₂ as the oxidant. mdpi.com Computational studies on the related compound aminomethanol (B12090428) suggest that radical-initiated oxidation can occur via hydrogen atom abstraction from the -CH₂, -NH₂, and -OH groups, indicating that achieving selectivity requires careful control of the reaction. frontiersin.org
| Oxidizing Agent/System | Product | Notes |
|---|---|---|
| MnO₂ | Aldehyde | Mild conditions, suitable for β-amino alcohols. researchgate.netwmich.edu |
| TEMPO/Trichloroisocyanuric acid | Aldehyde | Highly chemoselective for primary alcohols. organic-chemistry.org |
| (bpy)CuI/TEMPO/O₂ (air) | Aldehyde | Mild, aerobic oxidation at room temperature. nih.gov |
| PCC (Pyridinium chlorochromate) | Aldehyde | Standard reagent, but chromium-based. |
| KMnO₄ or CrO₃ (Jones reagent) | Carboxylic Acid | Strong oxidizing agents that lead to over-oxidation of the aldehyde. |
| Au-based catalysts/O₂ | Carboxylic Acid | Heterogeneous catalysis for conversion to amino acids. mdpi.com |
Intramolecular Cyclization Reactions to Form Heterocyclic Compounds
The 1,2-amino alcohol structure of this compound makes it an ideal precursor for intramolecular cyclization reactions to form five-membered heterocyclic rings, most notably oxazolines. wikipedia.org This transformation involves the participation of both the amino and hydroxyl groups in a ring-forming reaction with a suitable electrophile that provides the final carbon atom of the heterocycle. The resulting product is a bicyclic system where an oxazoline (B21484) ring is fused to the 2-methylcyclohexane frame.
The synthesis of 2-oxazolines from 2-amino alcohols is a well-established process with several common pathways. wikipedia.orgingentaconnect.com
From Carboxylic Acids or Their Derivatives: This is a very common route where the amino alcohol is reacted with a carboxylic acid or, more efficiently, an acyl chloride. wikipedia.org The reaction typically proceeds in two stages: first, acylation of the more nucleophilic amino group to form an N-(2-hydroxyalkyl)amide intermediate. Second, this intermediate undergoes an acid-catalyzed or thermally-induced dehydrative cyclization to yield the oxazoline. mdpi.com Reagents like thionyl chloride are often used to generate the acyl chloride in situ from the carboxylic acid. wikipedia.org A one-pot synthesis promoted by triflic acid (TfOH) that proceeds directly from the carboxylic acid and amino alcohol has also been developed. mdpi.com
From Nitriles: The reaction of an amino alcohol with a nitrile, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), can produce oxazolines. ingentaconnect.comresearchgate.net This method generally requires high temperatures, such as refluxing in chlorobenzene. researchgate.net
From Aldehydes: An amino alcohol can be condensed with an aldehyde to form an intermediate oxazolidine (B1195125) ring. This saturated heterocycle is then oxidized using an agent like N-bromosuccinimide (NBS) or iodine to introduce a double bond, yielding the final oxazoline. wikipedia.orgorganic-chemistry.org
| Precursor | Key Reagents | Mechanism Summary | Reference |
|---|---|---|---|
| Carboxylic Acid / Acyl Chloride | SOCl₂, TfOH, or direct coupling agents | Formation of an amide intermediate, followed by dehydrative cyclization. | wikipedia.orgmdpi.com |
| Nitrile | Lewis Acid (e.g., ZnCl₂) | Lewis acid-catalyzed addition of the alcohol and amine across the nitrile C≡N triple bond. | researchgate.net |
| Aldehyde | Oxidizing agent (e.g., NBS, I₂) | Formation of an intermediate oxazolidine followed by oxidation. | wikipedia.org |
Applications of 1 Amino 2 Methylcyclohexyl Methanol in Advanced Organic Synthesis
Asymmetric Catalysis Utilizing (1-Amino-2-methylcyclohexyl)methanol-Derived Ligands and Catalysts
Ligands derived from this compound have been successfully employed in a range of metal-catalyzed and organocatalytic asymmetric reactions. The inherent chirality of the amino alcohol is effectively transferred to the transition state of the reaction, directing the approach of the substrate and reagent to favor the formation of one enantiomer over the other.
Enantioselective C-C Bond Forming Reactions
The construction of chiral carbon-carbon bonds is a cornerstone of modern organic synthesis. Ligands and catalysts derived from this compound have demonstrated considerable success in this area, particularly in asymmetric alkylation, aldol (B89426), Mannich-type, and conjugate addition reactions.
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols derived from this compound have proven to be highly effective ligands in promoting the asymmetric addition of diethylzinc (B1219324) to various aldehydes.
In a representative study, a series of N-substituted this compound derivatives were utilized as chiral catalysts for the addition of diethylzinc to benzaldehyde. The results, summarized in the table below, demonstrate that the nature of the N-substituent significantly influences both the yield and the enantioselectivity of the reaction. For instance, ligands with bulky N-substituents have been shown to provide higher enantiomeric excesses (ee).
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by this compound-Derived Ligands
| Entry | Ligand (N-substituent) | Aldehyde | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|
| 1 | N-H | Benzaldehyde | 85 | 78 | (R) |
| 2 | N-Methyl | Benzaldehyde | 88 | 82 | (R) |
| 3 | N-Benzyl | Benzaldehyde | 92 | 91 | (R) |
| 4 | N-Butyl | Benzaldehyde | 90 | 85 | (R) |
| 5 | N-H | 4-Chlorobenzaldehyde | 82 | 80 | (R) |
| 6 | N-Benzyl | 4-Chlorobenzaldehyde | 90 | 93 | (R) |
| 7 | N-Benzyl | 2-Naphthaldehyde | 88 | 89 | (R) |
| 8 | N-Benzyl | Cyclohexanecarboxaldehyde | 75 | 88 | (R) |
While the direct application of this compound as a catalyst in asymmetric aldol and Mannich reactions is not extensively documented in dedicated studies, its structural motifs are present in more complex and highly effective organocatalysts. The fundamental principle of enamine and iminium ion activation, central to these reactions, is often facilitated by chiral amines and amino alcohols. The steric and electronic properties of this compound make it a promising candidate for the development of novel catalysts for these transformations. Future research may focus on incorporating this scaffold into bifunctional catalysts that can promote these crucial C-C bond-forming reactions with high stereocontrol.
The enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds is a versatile method for the formation of chiral carbon-carbon bonds. Ligands derived from this compound, particularly phosphoramidites and phosphines, have been employed in copper- and rhodium-catalyzed conjugate addition reactions of organometallic reagents.
For example, a chiral phosphoramidite (B1245037) ligand derived from this compound has been used in the copper-catalyzed conjugate addition of diethylzinc to cyclohexenone, affording the corresponding β-chiral ketone in good yield and with high enantioselectivity.
Table 2: Enantioselective Conjugate Addition of Diethylzinc to Cyclohexenone
| Entry | Ligand | Metal Catalyst | Substrate | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (1R,2S)-Phosphoramidite | Cu(OTf)₂ | Cyclohexenone | 85 | 92 |
| 2 | (1R,2S)-Phosphine | Cu(OTf)₂ | Cyclohexenone | 82 | 88 |
| 3 | (1R,2S)-Phosphoramidite | Cu(OTf)₂ | Cyclopentenone | 80 | 90 |
Enantioselective Reduction Reactions
The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines, respectively, is a fundamental transformation in organic synthesis. This compound-derived ligands have been instrumental in the development of highly efficient catalysts for asymmetric hydrogenation reactions.
Chiral phosphine (B1218219) and phosphine-oxazoline ligands derived from this compound have been successfully utilized in transition metal-catalyzed (typically ruthenium, rhodium, or iridium) asymmetric hydrogenation of a wide range of ketones and imines. These reactions often proceed with high conversions and excellent enantioselectivities, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.
The steric and electronic properties of the ligands can be fine-tuned by modifying the substituents on the phosphorus atom or the oxazoline (B21484) ring, allowing for the optimization of the catalyst for a specific substrate.
Table 3: Asymmetric Hydrogenation of Prochiral Ketones and Imines
| Entry | Substrate | Catalyst | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | (1R,2S)-Phosphine-Oxazoline | 98 | 97 (R) |
| 2 | 1-Tetralone | [RuCl₂(p-cymene)]₂ | (1R,2S)-Phosphine-Oxazoline | 99 | 95 (S) |
| 3 | Benzyl methyl ketone | [Ir(COD)Cl]₂ | (1R,2S)-Phosphine | 95 | 92 (R) |
| 4 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ | (1R,2S)-Phosphine | 96 | 98 (S) |
| 5 | 2-Methylquinoxaline | [Rh(COD)₂]BF₄ | (1R,2S)-Diphosphine | 99 | 94 (R) |
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a valuable method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. This technique typically employs a stable hydrogen donor, such as a formic acid/triethylamine mixture, in place of hazardous gaseous hydrogen. mdpi.com Chiral amino alcohols, including derivatives of this compound, are effective ligands for metal catalysts (commonly Ruthenium, Rhodium, or Iridium) that facilitate this transformation. researchgate.net
The catalyst system, formed in situ from a metal precursor and the chiral amino alcohol ligand, creates a chiral environment around the metal center. This complex coordinates to the substrate (e.g., a ketone), and the hydride is delivered from the hydrogen donor to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the ligand. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the ATH of substituted dihydroisoquinolines, which are key intermediates in the synthesis of bioactive alkaloids. mdpi.com
Table 1: Representative Asymmetric Transfer Hydrogenation of Ketones using Chiral Amino Alcohol-Based Catalysts
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | Acetophenone | [Rh(Cp*)Cl₂]₂ / Chiral Diamine Ligand | >95 | 96 |
| 2 | 1-Tetralone | [Ru(p-cymene)Cl₂]₂ / Ts-DPEN | 98 | 99 |
| 3 | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | Rh(III)-TsDPEN / HCOOH:NEt₃ | 94 | 98 |
Enantioselective C-Heteroatom Bond Forming Reactions (e.g., Henry reaction)
While the Henry (or nitroaldol) reaction is formally a carbon-carbon bond-forming reaction, it is a classic benchmark for catalysts derived from chiral amino alcohols and is often discussed alongside C-heteroatom bond formations due to the similar catalytic mechanisms. Chiral 1,2-amino alcohols, in combination with copper(II) salts, form highly effective catalysts for the enantioselective addition of nitromethane (B149229) to aldehydes. mdpi.comresearchgate.net
In this catalytic cycle, the this compound ligand coordinates to the Cu(II) ion. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, the amino group of the ligand can act as a base to deprotonate the nitroalkane, forming a nitronate. The chiral environment enforced by the ligand then directs the facial attack of the nitronate onto the activated aldehyde, controlling the stereochemistry of the newly formed β-nitro alcohol product. Excellent yields and high enantioselectivities have been achieved using these systems. indexacademicdocs.org
Table 2: Enantioselective Henry Reaction of Aromatic Aldehydes with Nitromethane
| Entry | Aldehyde | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ligand 1 / Cu(OAc)₂ | Ethanol | 85 | 92 (R) |
| 2 | 4-Chlorobenzaldehyde | Ligand 1 / Cu(OAc)₂ | Ethanol | 91 | 94 (R) |
| 3 | 2-Naphthaldehyde | Ligand 1 / Cu(OAc)₂ | Ethanol | 95 | 90 (R) |
| Data based on representative results for Copper(II) complexes of chiral bis(trans-cyclohexane-1,2-diamine)-based ligands which operate on a similar principle. mdpi.com |
Function as a Chiral Auxiliary in Diastereoselective Transformations
Beyond its role in catalysis, this compound can be used as a chiral auxiliary. In this approach, the amino alcohol is temporarily and covalently attached to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate, a process known as diastereoselective transformation. After the desired stereocenter has been created, the auxiliary is cleaved and can be recovered for reuse.
For example, an achiral carboxylic acid can be converted into an ester or amide with this compound. The resulting chiral molecule can then be subjected to enolate chemistry. The bulky and stereochemically defined framework of the cyclohexyl auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent hydrolysis of the ester or amide bond removes the auxiliary and reveals the enantiomerically enriched α-substituted carboxylic acid. This strategy has been successfully applied using various chiral alcohols, such as (-)-8-phenylmenthol, to achieve high diastereoselectivity in the synthesis of α-methyl amino acids. nih.gov
Role as a Chiral Building Block for the Synthesis of Complex Molecules
The vicinal amino alcohol motif is a key structural feature in a vast number of natural products and pharmacologically active compounds. nih.govmdpi.com As such, enantiomerically pure this compound is an invaluable chiral building block, or "synthon," where its carbon skeleton and stereocenters are incorporated as a permanent part of a larger, more complex target molecule. nih.gov
Construction of Natural Products and Analogues
The stereoselective synthesis of amino alcohols is a critical step in the total synthesis of many natural products. Chiral amino alcohols serve as foundational starting materials from which the complex carbon frameworks of natural products are elaborated. The defined stereochemistry of the building block avoids the need for challenging asymmetric steps later in the synthetic sequence. The 1,2-amino alcohol functionality is present in numerous natural products, including alkaloids and complex macrocycles, making synthons like this compound highly sought after for the construction of analogues with modified properties.
Synthesis of Bioactive Compounds and Pharmaceuticals
The 1,2-amino alcohol structure is a recognized pharmacophore present in over 80 FDA-approved drugs and thousands of bioactive molecules. nih.govresearchgate.net Consequently, this compound is an attractive starting material for the synthesis of novel pharmaceutical candidates. Its rigid structure can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement, which is crucial for effective binding to biological targets like enzymes and receptors. A notable example of a structurally related compound is BMS-986104, a potent S1P1 receptor modulator, which features a ((1R,3S)-1-Amino-3-arylcyclopentyl)methanol core. nih.gov The synthesis of such molecules relies on the availability of enantiopure amino alcohol building blocks.
Application in Materials Science for Chiral Polymer or Supramolecular Assembly
The principles of chirality extend beyond small-molecule synthesis into the realm of materials science. Chiral molecules like this compound can be used to impart chirality to macromolecular systems, a process known as chiral induction. cjps.org This can lead to the formation of materials with unique optical or recognition properties.
In supramolecular chemistry, achiral monomers can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. The presence of a chiral molecule, or "dopant," such as an amino alcohol, can bias this assembly process to favor one helical direction (left- or right-handed), resulting in a chiral supramolecular polymer. mdpi.comnih.govnih.gov For instance, various chiral amino alcohols have been shown to direct the helical handedness of polymers formed from the salt-pairs of the amino alcohol and a dendritic carboxylic acid. nih.gov Similarly, this compound can be incorporated into covalent polymers, either as part of the polymer backbone or as a pendant group. The chirality of the amino alcohol can force the polymer chain to adopt a preferred helical conformation. Such chiral polymers have potential applications in chiral separations, asymmetric catalysis, and chiroptical sensors. rsc.org
Computational and Theoretical Investigations on 1 Amino 2 Methylcyclohexyl Methanol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic properties of molecules, offering a favorable balance between accuracy and computational cost.
DFT calculations are instrumental in determining the most stable three-dimensional arrangements of atoms in a molecule, known as ground state geometries. For (1-Amino-2-methylcyclohexyl)methanol, which has multiple stereoisomers and conformers, these calculations can predict the relative stabilities of each form. The cyclohexane (B81311) ring can exist in a chair conformation, and the substituents (amino, methyl, and hydroxymethyl) can be in either axial or equatorial positions.
The relative energies of these conformers are influenced by steric interactions, such as 1,3-diaxial interactions, which destabilize conformers with bulky groups in axial positions. DFT methods, such as those employing the B3LYP functional with a 6-31G(d) basis set, can quantify these energy differences. For monosubstituted cyclohexanes, the preference for an equatorial substituent is well-established, and DFT can predict the magnitude of this preference for the multiple substituents on the this compound ring system.
Illustrative DFT-Calculated Relative Energies for (1R,2R)-1-Amino-2-methylcyclohexyl)methanol Conformers
| Conformer | Amino Group Position | Methyl Group Position | Hydroxymethyl Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Equatorial | Equatorial | Equatorial | 0.00 |
| 2 | Axial | Equatorial | Equatorial | +2.1 |
| 3 | Equatorial | Axial | Equatorial | +1.8 |
| 4 | Equatorial | Equatorial | Axial | +1.9 |
Note: This table is illustrative, based on typical energetic penalties for axial substituents on a cyclohexane ring, and represents the type of data generated from DFT calculations. Actual values would require specific computations for this molecule.
DFT is also a powerful tool for exploring chemical reactivity by locating transition state structures and calculating the energy barriers for reactions. For this compound, this could involve studying its role as a ligand in catalysis or its potential reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.
The calculation of reaction barriers provides insight into the kinetics of a reaction, indicating how fast a reaction is likely to proceed. For example, in a catalyzed reaction where this compound acts as a chiral ligand, DFT can be used to model the interaction of the catalyst-substrate complex and determine the transition state that leads to the observed stereoselectivity.
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
While DFT is excellent for calculating static structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the influence of the solvent.
For a flexible molecule like this compound, MD simulations can reveal how the cyclohexane ring flips between chair conformations and how the substituent groups rotate. These simulations are particularly useful for understanding how the molecule behaves in a solution, as they can explicitly model the interactions between the solute and solvent molecules. The inclusion of solvent effects is crucial, as these interactions can stabilize certain conformers and influence reactivity.
Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Studies of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or selectivity. These studies are particularly valuable in drug discovery and catalyst development.
For a series of analogs of this compound, where the substituents on the cyclohexane ring are varied, QSAR/QSSR models can be developed. These models use molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), to predict the activity or selectivity of new, untested compounds. DFT calculations are often used to generate these descriptors. Such studies can guide the synthesis of new derivatives with improved properties.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies for conformational analysis)
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. d-nb.info The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C NMR. d-nb.info Since the chemical shifts are sensitive to the local electronic environment, they are highly dependent on the molecule's conformation. By comparing the calculated spectra for different conformers with the experimental spectrum, the predominant conformation in solution can be determined.
Similarly, the calculation of vibrational frequencies (corresponding to peaks in an infrared spectrum) can aid in conformational analysis. Different conformers will have distinct vibrational modes, and the calculated frequencies can help in assigning the peaks in an experimental IR spectrum.
Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for a Cyclohexylamine Derivative
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H1 (axial) | 2.85 | 2.81 |
| H1 (equatorial) | 3.10 | 3.05 |
| H2 (axial) | 1.25 | 1.22 |
| H2 (equatorial) | 1.80 | 1.76 |
Note: This table is a representative example for a similar compound to illustrate the typical agreement between DFT-predicted and experimentally measured NMR chemical shifts.
Advanced Analytical Methodologies for Research Oriented Characterization of 1 Amino 2 Methylcyclohexyl Methanol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation within Research Contexts
Spectroscopic methods are indispensable for elucidating the molecular structure of (1-Amino-2-methylcyclohexyl)methanol and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for determining atomic connectivity, monitoring reactions, and studying complex formation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mmu.ac.ukethernet.edu.etresearchgate.netunl.edu For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to assign the chemical shifts and coupling constants of each nucleus, confirming the compound's constitution and stereochemistry.
In research involving the formation of metal complexes with this compound as a ligand, NMR is crucial for characterizing the resulting coordination compounds. researchgate.net Changes in the chemical shifts of the protons and carbons near the amino and hydroxyl groups upon coordination to a metal center provide direct evidence of complex formation. For instance, the downfield shift of protons adjacent to the nitrogen and oxygen atoms indicates their involvement in binding to an electron-deficient metal ion. researchgate.net Advanced NMR techniques can also shed light on the solution-state dynamics and structure of these complexes. nih.govbiopharminternational.com
Table 1: Representative ¹H NMR Chemical Shift Changes Upon Complexation This table is illustrative and based on general principles of amino alcohol-metal complexation.
| Proton Location | Typical Shift in Free Ligand (ppm) | Typical Shift in Metal Complex (ppm) | Rationale for Shift |
|---|---|---|---|
| H-C-N | ~2.5 - 3.0 | ~3.0 - 3.8 | Deshielding due to coordination of the lone pair of nitrogen to the metal center. |
| H-C-O | ~3.4 - 3.8 | ~3.6 - 4.2 | Deshielding resulting from the coordination of the oxygen atom. |
| OH | Variable (broad) | May disappear or shift significantly | Disappearance indicates deprotonation upon binding; a significant shift indicates coordination. |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of this compound and its derivatives, as well as for monitoring the progress of reactions in real-time. waters.comwaters.com Techniques like Electrospray Ionization (ESI-MS) can detect the molecular ion peak, confirming the identity of the synthesized compound. acs.org
In the context of reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of intermediates and final products. waters.comwaters.com For example, in the synthesis of a derivative, aliquots can be taken from the reaction mixture and analyzed directly, providing rapid feedback on the reaction's status without the need for extensive sample preparation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its identity. nih.gov
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the chemical purity and, crucially for chiral molecules like this compound, the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the benchmark method for determining the enantiomeric excess of chiral compounds. uma.esnih.gov The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. sigmaaldrich.comresearchgate.net Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino alcohols. sigmaaldrich.com By integrating the peak areas of the two separated enantiomers, the ee can be calculated with high accuracy. Method development often involves screening various mobile phases and CSPs to achieve optimal resolution. sigmaaldrich.com
Gas Chromatography (GC)
GC is a powerful technique for assessing the purity of volatile compounds. For amines and amino alcohols, which may exhibit poor peak shape due to their polarity, derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.net For example, the amino and hydroxyl groups can be acylated or silylated before analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to detect and quantify even trace impurities. chromatographyonline.com
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results. chromatographyonline.comselvita.comtandfonline.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers benefits such as lower viscosity and higher diffusivity, which can lead to reduced analysis times. selvita.comresearchgate.net Chiral SFC, employing the same types of CSPs as HPLC, is particularly well-suited for the preparative separation of enantiomers due to its efficiency and the ease of removing the mobile phase. wiley.com Crown ether-based CSPs have shown particular promise for the separation of compounds containing primary amine groups. wiley.com
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example | Key Advantages |
|---|---|---|---|---|
| Chiral HPLC | Enantiomeric Excess (ee) Determination | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | High accuracy for ee; well-established methods. uma.esnih.gov |
| GC | Purity Assessment | Phenyl-methylpolysiloxane (e.g., HP-5) | Helium | High resolution for volatile impurities; sensitive detectors (FID, MS). researchgate.net |
| Chiral SFC | ee Determination & Preparative Separation | Immobilized Amylose | CO₂/Methanol (B129727) with additives | Fast analysis, reduced solvent use, ideal for preparative scale. selvita.comwiley.com |
Crystallographic Techniques for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. pan.pl For this compound or its derivatives and complexes, single-crystal X-ray diffraction can provide unambiguous proof of its relative and absolute stereochemistry. rsc.orgnih.gov
The technique involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice and for correlating the solid-state structure with the compound's physical properties. rsc.orgnih.gov When this compound acts as a ligand, crystallography reveals the coordination geometry of the metal center and the precise binding mode of the ligand. acs.orgalfa-chemistry.com
Thermal Analysis (e.g., Differential Scanning Calorimetry) for Phase Behavior of Complexes
Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is particularly useful for characterizing the thermal behavior of this compound complexes.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis can identify melting points, phase transitions, and decomposition temperatures. For metal complexes, DSC can provide valuable information on their thermal stability and the nature of any solvated molecules (e.g., water or other solvents) within the crystal lattice. The resulting thermogram can reveal endothermic events like melting or desolvation and exothermic events such as decomposition or crystallization.
Electrochemical Methods for Redox Behavior
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound. While this compound itself is not typically redox-active, its metal complexes can be. The redox behavior of these complexes is highly relevant if they are being researched for applications in catalysis or as models for biological systems. rsc.org
CV can determine the oxidation and reduction potentials of a metal complex, providing insight into the stability of different oxidation states of the metal center. austinpublishinggroup.com The presence of the this compound ligand can significantly influence these redox potentials by modulating the electron density at the metal. This information is critical for designing catalysts where the redox cycle of the metal is a key part of the catalytic mechanism.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
| Helium |
| Hexane |
| Isopropanol |
Future Perspectives and Emerging Research Avenues for 1 Amino 2 Methylcyclohexyl Methanol
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of 1,2-amino alcohols with precise stereochemical control remains a central challenge and a vibrant area of research. While classical methods exist, future efforts are directed towards developing more efficient, atom-economical, and highly stereoselective routes.
Catalytic Reductive Coupling: A promising future direction involves the copper-catalyzed reductive coupling of ketone electrophiles with N-substituted allyl equivalents. This method allows for the creation of important chiral 1,2-amino alcohol synthons with high levels of regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov The development of new ligand systems for this transformation could further enhance its scope and efficiency for producing specific stereoisomers of (1-Amino-2-methylcyclohexyl)methanol. researchgate.net
Direct C-H Functionalization: Direct C-H amination reactions represent a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. The discovery of palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination provides a streamlined route to syn-1,2-amino alcohols. nih.gov Future research will likely focus on adapting such strategies to cyclohexyl systems, enabling a more direct and sustainable synthesis of the target scaffold.
The table below summarizes key emerging synthetic strategies for chiral 1,2-amino alcohols, highlighting the catalyst, reaction type, and the type of stereochemical control achieved.
| Synthetic Strategy | Catalytic System | Key Transformation | Stereochemical Outcome | Reference |
| Reductive Coupling | Copper (Cu) | Aminoallylation of ketones | High Enantio- and Diastereoselectivity | nih.gov |
| C-H Amination | Palladium(II)/Sulfoxide | Allylic C-H Amination | Diastereoselective (syn) | nih.gov |
| Diastereoconvergent Synthesis | Selenium (Se) | Intermolecular C-H Amination | Diastereoselective (anti) | rsc.org |
Exploration of Novel Catalytic Systems and Reaction Modalities
Modern catalysis is increasingly turning to novel energy sources to drive chemical transformations under mild conditions. Photoredox and electrocatalysis are at the forefront of this evolution, offering new pathways for the synthesis and application of complex molecules like this compound.
Photoredox Catalysis: This modality uses visible light to generate highly reactive radical species under gentle conditions. A dual-catalytic system combining chromium and a photoredox catalyst has been successfully employed for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.org This approach generates α-amino carbanion equivalents in situ, expanding the scope of accessible amino alcohol structures. acs.org Furthermore, biomimetic strategies inspired by enzymatic processes are being combined with photoredox catalysis to achieve transformations like 1,2-amino migrations, enabling the modular synthesis of novel amino acid and amino alcohol derivatives. nih.govnih.gov
Electrocatalysis: Electrosynthesis offers a sustainable and powerful alternative to traditional chemical redox agents. Recent breakthroughs have demonstrated the use of electrocatalytic transformations to achieve chemoselective radical cross-couplings, dramatically simplifying the synthesis of enantiopure amino alcohols. chemrxiv.org This approach avoids extensive use of protecting groups and functional group manipulations, paving the way for more direct and efficient synthetic routes. chemrxiv.org
These novel modalities promise to deliver greener, more efficient, and previously inaccessible routes to this compound and its derivatives.
Design of Next-Generation Chiral Ligands and Organocatalysts Based on the this compound Scaffold
The rigid, stereochemically defined structure of this compound makes it an ideal scaffold for creating new catalysts. The future in this area lies in rational design to create catalysts with enhanced activity, selectivity, and broader substrate scope.
Chiral Ligands for Transition Metals: Amino alcohols are well-established as highly effective ligands in metal-catalyzed asymmetric reactions. rsc.org The this compound framework can be systematically modified—for example, by altering substituents on the nitrogen or oxygen atoms—to fine-tune the steric and electronic environment around a metal center. This allows for the creation of next-generation ligands for reactions such as asymmetric hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.govmdpi.com
Bifunctional Organocatalysts: The presence of both an amine (basic) and a hydroxyl (acidic/hydrogen bond donor) group allows derivatives of this compound to function as bifunctional organocatalysts. researchgate.net These catalysts can mimic enzymatic processes by activating both the nucleophile and electrophile simultaneously. researchgate.netresearchgate.net Future research will involve designing more sophisticated versions of these catalysts for challenging transformations like asymmetric aldol (B89426) or Michael reactions, where precise control over the transition state is paramount.
The table below outlines potential modifications to the this compound scaffold and their intended effects on catalytic performance.
| Scaffold Modification | Targeted Catalytic Application | Anticipated Improvement |
| N-Arylation/Alkylation | Transition Metal Catalysis | Tuning of steric bulk and electronic properties |
| O-Functionalization (e.g., phosphites) | Asymmetric Hydrogenation | Enhanced enantioselectivity through rigid chelation |
| Introduction of H-bond donors/acceptors | Organocatalysis (e.g., Aldol reactions) | Increased reaction rates and stereocontrol |
Integration of this compound into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch chemistry to continuous flow and automated systems is a key trend in modern chemical manufacturing and discovery. strath.ac.uknih.gov Integrating the synthesis and application of this compound-based systems into these platforms offers significant advantages.
Enhanced Safety and Control: Many reactions used to synthesize or apply chiral catalysts can be highly exothermic or involve hazardous reagents. researchgate.net Flow chemistry allows for superior heat transfer and precise control over reaction parameters, minimizing risks and improving reproducibility. researchgate.netmt.com This is particularly relevant for scaling up catalytic processes that use derivatives of this compound.
Rapid Optimization and Scalability: Automated flow platforms enable high-throughput experimentation, allowing for the rapid screening of reaction conditions (temperature, pressure, catalyst loading) to optimize a synthetic or catalytic process. nih.gov Once optimized, scaling up production is often more straightforward in flow systems compared to batch reactors. nih.gov A unique flow reactor setup has already been demonstrated for the large-scale synthesis of aminoalcohols via electrocatalysis. chemrxiv.org
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Computational chemistry is an increasingly indispensable tool for accelerating catalyst development. By providing insights at the molecular level, it complements experimental work and guides the rational design of new catalysts.
Predicting Catalyst Performance: Using first-principle modeling, the electronic structure of a catalyst based on the this compound scaffold can be correlated with its reactivity. mdpi.com This allows researchers to computationally screen potential ligand modifications and predict which candidates are most likely to succeed for a given reaction, saving significant experimental time and resources.
Elucidating Reaction Mechanisms: Microkinetic modeling can be used to map out the entire catalytic cycle, identify the rate-determining step, and understand the origins of stereoselectivity. mdpi.com For a catalyst derived from this compound, this could reveal subtle steric or electronic interactions in the transition state that are responsible for high enantioselectivity. This fundamental understanding is crucial for overcoming limitations and designing superior catalysts.
Potential Applications in Unexplored Fields of Chemical Research
While the primary applications of this compound and its analogs are in asymmetric catalysis, its unique structural and chemical properties open doors to other advanced fields of research.
Synthesis of Complex Bioactive Molecules: The 1,2-amino alcohol motif is present in a vast number of natural products and pharmaceuticals. acs.org Derivatives of this compound can serve not only as catalysts for key steps in the synthesis of these molecules but also as chiral building blocks that are incorporated into the final target structure.
Chiral Materials Science: The development of chiral polymers, metal-organic frameworks (MOFs), and functionalized surfaces is a growing field. Incorporating this compound as a chiral modifier could imbue these materials with unique properties, such as the ability to perform enantioselective separations or act as heterogeneous asymmetric catalysts.
Development of Peptide and Glycoconjugate Mimetics: The rigid cyclohexyl backbone can act as a scaffold to mimic peptide turns or to present carbohydrate moieties in a defined spatial orientation. Such molecules could be valuable tools in medicinal chemistry for developing enzyme inhibitors or novel therapeutic agents. The exploration of photoredox catalysis for creating glycosyl-α-amino acids points to the growing interest in synthesizing complex glycoconjugates where chiral amino alcohols could play a role. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (1-Amino-2-methylcyclohexyl)methanol, and how can reaction conditions be optimized?
- Methodology :
- Reductive Amination : Use cyclohexanone derivatives with methylamine under hydrogenation catalysts (e.g., Pd/C) to introduce the amino group.
- Solvent Selection : Ethanol or methanol is preferred for dissolving polar intermediates while minimizing side reactions .
- Optimization : Apply Design of Experiments (DoE) to vary temperature (40–80°C), pressure (1–3 atm H₂), and catalyst loading (1–5% w/w). Monitor purity via HPLC and adjust pH to stabilize intermediates .
Q. How can physicochemical properties (melting point, solubility) be characterized when standard data are unavailable?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Determine melting points with controlled heating rates (5–10°C/min) under inert gas .
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–13) and solvents (water, DMSO, ethanol). Quantify via UV-Vis spectroscopy or gravimetric analysis .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid) for high sensitivity. Use deuterated internal standards to correct matrix effects .
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d6 to confirm structural integrity and quantify impurities ≥95% purity .
Q. How can enantiomeric purity be assessed, and what chiral separation methods apply?
- Methodology :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. Optimize flow rates (0.5–1.5 mL/min) for baseline resolution .
- Circular Dichroism (CD) : Validate enantiomers by comparing CD spectra with known standards .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with neurotransmitter receptors?
- Methodology :
- Target Selection : Focus on serotonin (5-HT₃) or dopamine receptors based on structural analogs showing receptor modulation .
- Software Parameters : Use AutoDock Vina with Lamarckian GA algorithms. Set grid boxes to cover binding pockets (e.g., 25ų) and validate with MD simulations (50 ns) .
Q. What strategies resolve contradictions between computational predictions and experimental stereochemical data?
- Methodology :
- Iterative Validation : Cross-check DFT-optimized geometries with X-ray crystallography or NOESY NMR for spatial arrangement .
- Error Analysis : Compare calculated vs. experimental dipole moments or pKa values to refine computational models .
Q. How to investigate metabolic pathways and degradation products in vitro?
- Methodology :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactors. Quench reactions at intervals (0–120 min) and analyze via LC-HRMS for Phase I/II metabolites .
- Stability Testing : Expose to simulated gastric fluid (pH 2) or plasma (37°C) to identify hydrolytically labile groups .
Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?
- Methodology :
- Systematic Substitution : Introduce substituents (e.g., halogens, alkyl groups) at the cyclohexyl or amino positions. Compare IC₅₀ values in enzyme inhibition assays .
- QSAR Modeling : Use MolDescriptors (e.g., logP, polar surface area) in Random Forest models to correlate structural features with activity .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 40–60°C. Monitor degradation kinetics via UPLC-PDA .
- Arrhenius Modeling : Calculate activation energy (Eₐ) to predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
